Resorcinol bis(diphenyl phosphate)

Overview

Description

Resorcinol bis(diphenyl phosphate): is an organophosphorus compound widely recognized for its flame-retardant properties. It is used in various applications, particularly in the production of flame-retardant materials. This compound is known for its high thermal stability and effectiveness in reducing flammability in polymers, plastics, and textiles .

Mechanism of Action

Target of Action

Resorcinol bis(diphenyl phosphate) (RDP), also known as Fyrolflex RDP, is primarily used as a flame-retardant agent . Its primary targets are combustible materials like textiles, wood, and plastic, where it inhibits ignition and flame propagation .

Mode of Action

RDP is synthesized with resorcinol, phenol, and phosphorus oxychloride under a catalytic action of magnesium chloride . It is then applied to materials (such as cotton fabrics) with a bridging agent of urea-formalin resin (UFR) to endow them with flame retardancy . RDP shows mainly a gas phase action and some condensed phase action .

Biochemical Pathways

It has been suggested that rdp exerts estrogenic effects via estrogen receptor pathways . This suggests that RDP may interact with estrogen receptors, leading to changes in cellular processes regulated by these receptors .

Pharmacokinetics

It is known that rdp is a widespread environmental pollutant, suggesting that it can be absorbed and distributed in the environment .

Result of Action

RDP’s primary action results in the flame retardancy of the materials it is applied to . In addition, RDP has been found to promote MCF-7 cell proliferation, suggesting a potential impact on cellular processes . It has also been suggested that RDP can affect different parameters related to the development of the central nervous system, ultimately leading to neurotoxicity .

Action Environment

The action, efficacy, and stability of RDP can be influenced by various environmental factors. For instance, the flame retardancy of RDP can be affected by the temperature and duration of heat-treating conditions . From an environmental perspective, RDP may be a suitable substitute for brominated flame retardants (BFRs) .

Biochemical Analysis

Biochemical Properties

Resorcinol bis(diphenyl phosphate) has been found to exert estrogenic effects via estrogen receptor pathways . It promotes MCF-7 cell proliferation with the lowest effect concentration of 2.5 μM . Competitive fluorescence binding assays showed that Resorcinol bis(diphenyl phosphate) bound to the estrogen receptor with an IC10 of 0.26 μM .

Cellular Effects

Resorcinol bis(diphenyl phosphate) has been shown to have significant effects on various types of cells. For instance, it promoted MCF-7 cell proliferation . The effect was inhibited completely by an estrogen receptor antagonist, suggesting that estrogen receptor activation was responsible for the enhancement .

Molecular Mechanism

Molecular docking simulation revealed that Resorcinol bis(diphenyl phosphate) interacted with the estrogen receptor at the binding pocket of estradiol . This interaction suggests that Resorcinol bis(diphenyl phosphate) exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .

Dosage Effects in Animal Models

In animal models, specifically in female Sprague Dawley rats, Resorcinol bis(diphenyl phosphate) was orally exposed from the beginning of pregnancy to the end of the lactation period . The Resorcinol bis(diphenyl phosphate) content increased with exposure time

Metabolic Pathways

Resorcinol bis(diphenyl phosphate) exposure resulted in changes in gut microbiome-related metabolism . Nine critical overlapping KEGG metabolic pathways were identified, and the levels of related differential metabolites decreased

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorcinol bis(diphenyl phosphate) is synthesized through the reaction of resorcinol, phenol, and phosphorus oxychloride under catalytic conditions. Magnesium chloride is often used as a catalyst in this process. The reaction typically involves heating the mixture to around 120-125°C and maintaining this temperature for several hours to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of resorcinol bis(diphenyl phosphate) involves large-scale esterification reactions. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Resorcinol bis(diphenyl phosphate) primarily undergoes esterification reactions. It is also involved in substitution reactions where the phosphate groups can be replaced or modified under specific conditions .

Common Reagents and Conditions:

Esterification: Phosphorus oxychloride, phenol, magnesium chloride as a catalyst, and resorcinol.

Substitution: Various nucleophiles can be used to replace the phosphate groups under controlled conditions.

Major Products: The major product of the esterification reaction is resorcinol bis(diphenyl phosphate) itself. In substitution reactions, the products depend on the nucleophiles used and the specific conditions of the reaction .

Scientific Research Applications

Resorcinol bis(diphenyl phosphate) has a wide range of applications in scientific research and industry:

Flame Retardants: It is extensively used in the production of flame-retardant materials, including polymers, plastics, and textiles.

Polymer Composites: It is used in the preparation of polyethylene composites to enhance flame retardance and anti-dripping properties.

Environmental Studies: Research has been conducted on its environmental impact and toxicity, particularly its presence in indoor dust and potential health risks.

Biomedical Research: Studies have explored its estrogenic effects and potential mechanisms of action in biological systems.

Comparison with Similar Compounds

Bisphenol-A bis(diphenyl phosphate): Another organophosphorus flame retardant with similar applications but different structural properties.

Triphenyl phosphate: A widely used flame retardant with a simpler structure and different toxicity profile.

Uniqueness: Resorcinol bis(diphenyl phosphate) is unique in its combination of high thermal stability and effectiveness as a flame retardant. Its ability to form a protective char layer and release active radicals during combustion sets it apart from other flame retardants. Additionally, its estrogenic effects and potential health impacts make it a compound of interest in environmental and biomedical research .

Biological Activity

Resorcinol bis(diphenyl phosphate) (RDP) is an organophosphate flame retardant that has gained attention due to its effectiveness in improving the flame resistance of various materials, particularly in electronics and textiles. However, its biological activity, including potential health impacts and environmental effects, has also become a focal point of research. This article explores the biological activity of RDP, summarizing key findings from various studies.

Chemical Structure and Properties

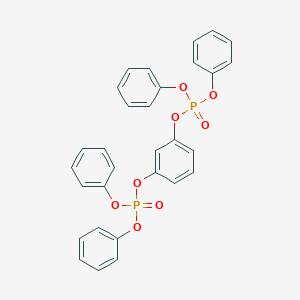

RDP is characterized by a complex structure consisting of two diphenyl phosphate groups linked to a resorcinol core. Its molecular formula is , which contributes to its bulkiness and affects its mobility within materials, potentially influencing its environmental impact and migration behavior.

1. Toxicological Effects

Research has indicated that RDP exposure can lead to various toxicological effects:

- Aquatic Toxicity : RDP exhibits significant toxicity to aquatic organisms, with studies reporting an EC50 value of 0.7 mg/L for Daphnia magna, indicating high toxicity levels .

- Mammalian Toxicity : The toxicity of RDP in mammals is considered low to moderate. However, it has been found to disrupt gut microbiota development in offspring and cause developmental neurotoxicity in animal models .

2. Microbiota Alteration

A study involving zebrafish demonstrated that exposure to RDP resulted in alterations in intestinal microbiota composition, with gender-specific effects observed. Male zebrafish exhibited more pronounced intestinal microstructural damage and oxidative stress compared to females . This suggests that RDP may have significant implications for gut health and microbiome stability.

Environmental Impact

The environmental persistence and bioaccumulation potential of RDP are critical concerns:

- Environmental Presence : RDP has been detected in indoor dust samples, particularly from electronic equipment, with concentrations ranging from <0.04 to 520 µg/g . This raises concerns about human exposure through dust inhalation or ingestion.

- Degradation Pathways : Studies indicate that RDP can undergo hydrolysis and photolysis, leading to degradation products such as phenol and resorcinol. Understanding these pathways is essential for assessing the long-term environmental risks associated with RDP.

Case Study 1: Zebrafish Model

A recent study investigated the effects of RDP on zebrafish intestines. The findings revealed that RDP exposure led to:

- Significant alterations in species richness within the gut microbiota.

- Increased oxidative stress markers.

- Gender-dependent variations in microbiota composition, suggesting different susceptibility levels between sexes .

Case Study 2: Human Exposure Assessment

Research assessing human exposure pathways indicated that inhalation and dust ingestion are significant routes for organophosphate esters like RDP. The study highlighted the need for improved sampling strategies to accurately assess exposure levels and potential health risks associated with these compounds .

Summary of Research Findings

| Aspect | Findings |

|---|---|

| Aquatic Toxicity | EC50 = 0.7 mg/L (high toxicity) |

| Mammalian Toxicity | Low to moderate; developmental neurotoxicity observed |

| Microbiota Impact | Alters gut microbiota composition; gender-specific effects noted |

| Environmental Presence | Detected in indoor dust; significant concentrations from electronic devices |

| Degradation Pathways | Hydrolysis and photolysis lead to phenolic degradation products |

Properties

IUPAC Name |

(3-diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O8P2/c31-39(33-25-14-5-1-6-15-25,34-26-16-7-2-8-17-26)37-29-22-13-23-30(24-29)38-40(32,35-27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWICEWMBIBPFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069197 | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

57583-54-7 | |

| Record name | Resorcinol bis(diphenyl phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57583-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: RDP is widely used in various polymers, including polycarbonate (PC) [, , , , , , , ], poly(butylene terephthalate) (PBT) [, ], acrylonitrile-butadiene-styrene (ABS) [, , , , , , , ], poly(phenylene ether) (PPO) [, , , ], and polyurea [].

A: RDP primarily acts in the gas phase by releasing phosphoric acid and other phosphorus-containing species during combustion, which interfere with the radical chain reactions of combustion. [, , ] It also exhibits some condensed phase activity by promoting char formation. [, , , ]

A: RDP demonstrates varying effectiveness depending on the polymer matrix. It shows high efficacy in PPO and PC but moderate activity in ABS and HIPS. [, ] In PC/ABS blends, the flame retardant action is influenced by the interaction between RDP and the individual polymer components. []

A: RDP shows synergistic effects with other flame retardants. Combining RDP with APP results in a balanced gas and solid-phase flame retardant mechanism, leading to enhanced fire performance in epoxy resins and bioepoxy composites. [, , ]

A: RDP generally increases the char yield of polymers during thermal decomposition. [, , , ] In PC/ABS blends, it promotes phosphorus accumulation in the condensed phase, contributing to char formation. []

ANone: The molecular formula of RDP is C30H22O8P2, and its molecular weight is 572.45 g/mol. [Numerous papers mention these properties indirectly through synthesis and characterization discussions]

A: Common spectroscopic techniques used to characterize RDP include Fourier transform infrared spectroscopy (FTIR) [, , , , ] and nuclear magnetic resonance (NMR) spectroscopy, specifically 31P NMR. []

A: Researchers utilize thermogravimetric analysis (TGA) [, , , , , , , ], TGA coupled with FTIR [], and temperature-programmed pyrolysis/gas chromatography/mass spectrometry (TPPy/GC/MS) [] to investigate the thermal degradation behavior of RDP and its influence on polymer decomposition.

A: Yes, RDP has been detected in house dust, indicating its potential for migration from treated materials into the environment. [, ]

A: Impurities, byproducts, and breakdown products of RDP include triphenyl phosphate (TPHP), hydroxylated TPHP and RDP (meta-HO-TPHP and meta-HO-RDP), dihydroxylated TPHP, RDP with the loss of a phenyl group (RDP-[Phe]), and RDP oligomers. These compounds have been found in plastics containing RDP and, significantly, in indoor dust. []

A: While RDP itself is generally considered to have low acute toxicity, concerns exist regarding the potential health effects of its impurities and degradation products, particularly TPHP and its hydroxylated derivatives. Further research is needed to fully understand the long-term environmental and health impacts of these compounds. [, ]

A: Alternatives to RDP include other phosphorus-based flame retardants like APP, as well as non-phosphorus-based options such as melamine polyphosphate (MPP) [], pentaerythritol (PER) [], and nano-SiO2 [, ]. The choice of alternative depends on the specific application and desired properties. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.